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molecular formula C7H7NO3 B1585152 6-Methoxypyridine-2-carboxylic acid CAS No. 26893-73-2

6-Methoxypyridine-2-carboxylic acid

Cat. No. B1585152
M. Wt: 153.14 g/mol
InChI Key: KSWBODXXZITTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

To a mixture of 5.00 g (32.7 mmol) 6-methoxy-pyridine-2-carboxylic acid in 100 mL DCM was added 40.8 mL (81.6 mmol) 2 M oxalyl chloride solution in DCM and stirred at 40° C. for 2 h. The solvent was removed by distillation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=1.C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([Cl:15])=[O:11])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=CC(=N1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=CC(=N1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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